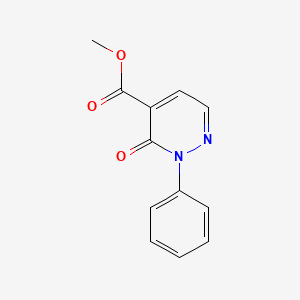

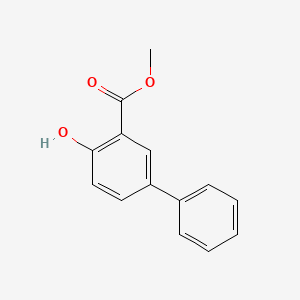

Methyl 2-hydroxy-5-phenylbenzoate

概要

説明

Methyl 2-hydroxy-5-phenylbenzoate (CAS# 17504-13-1) is a useful research chemical . It has a molecular weight of 228.24 and a molecular formula of C14H12O3 .

Synthesis Analysis

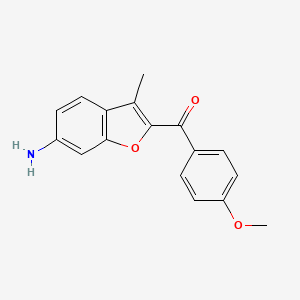

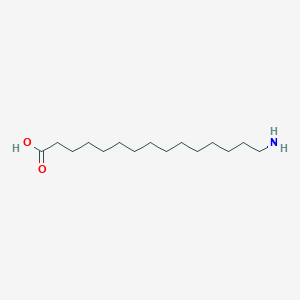

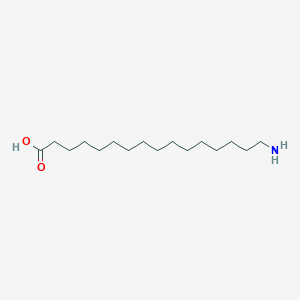

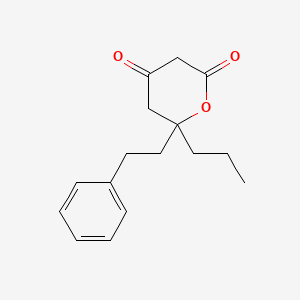

Novel methyl 2-hydroxy-5-substituted benzoate derivatives were synthesized by esterification of methyl gentisate and long-chain fatty acids . The compounds were structurally confirmed by MS, IR, 1H NMR, and HR-MS spectroscopy .Molecular Structure Analysis

The molecular structure of Methyl 2-hydroxy-5-phenylbenzoate includes bond distances and angles, conformational properties, dipole moment and vibrational spectroscopic data . The theoretical results are discussed mainly in terms of comparisons with available experimental data .Chemical Reactions Analysis

The hydrolysis and saponification of methyl benzoates, including Methyl 2-hydroxy-5-phenylbenzoate, have been studied in both water and slightly alkaline solution (2% KOH) at high temperature (200–300 °C) .Physical And Chemical Properties Analysis

Methyl 2-hydroxy-5-phenylbenzoate has a boiling point of 357.7±30.0 ℃ at 760 mmHg and a density of 1.2±0.1 g/cm3 . It appears as a solid and has a complexity of 258 .科学的研究の応用

Synthesis of Benzotriazoles

Methyl 2-hydroxy-5-phenylbenzoate is used in the continuous synthesis of 2- (2’-Hydroxy-5’-Methylphenyl)Benzotriazole over Cu/γ-Al2O3 . This compound is a key intermediate in the synthesis of benzotriazoles, which are used as light stabilizers to prevent degradation of polymer materials . The best yield (86.62%) was afforded by the 20% Cu/γ-Al2O3 catalyst .

Environmental Research

Methyl 2-hydroxy-5-phenylbenzoate is used in environmental research, particularly in studying the environmental impact of different synthesis methods . For instance, the zinc powder reduction method, while effective, is associated with serious environmental problems .

Polymer Chemistry

Phenyl benzoate derivatives, including Methyl 2-hydroxy-5-phenylbenzoate, are used in polymer chemistry . They are used as stabilizers in polymeric composites .

Medicine

Phenyl benzoate derivatives are also used in medicine . However, the specific applications of Methyl 2-hydroxy-5-phenylbenzoate in this field are not detailed in the sources.

Macroheterocyclic Compounds

Methyl 2-hydroxy-5-phenylbenzoate is used in the chemistry of macroheterocyclic compounds . These compounds have a wide range of applications, including in the development of new materials and in biological research .

作用機序

Target of Action

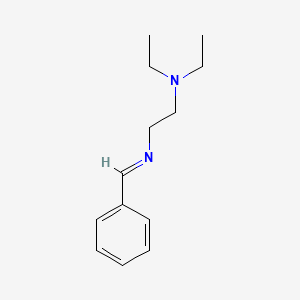

Similar compounds such as methylphenidate have been shown to act as norepinephrine and dopamine reuptake inhibitors

Mode of Action

It is suggested that it may function as a norepinephrine and dopamine reuptake inhibitor, similar to methylphenidate . This would result in an increase in the presence of these neurotransmitters in the extraneuronal space, prolonging their action.

Biochemical Pathways

Related compounds such as methylphenidate are known to affect the dopaminergic and noradrenergic systems

Pharmacokinetics

A related compound, methylphenidate, is known to have a bioavailability of approximately 30% . It is metabolized primarily in the liver, with an elimination half-life of 2-3 hours

Result of Action

If it acts similarly to methylphenidate, it may result in increased levels of dopamine and norepinephrine in the synaptic cleft, leading to increased neurotransmission .

Safety and Hazards

特性

IUPAC Name |

methyl 2-hydroxy-5-phenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)12-9-11(7-8-13(12)15)10-5-3-2-4-6-10/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCWLMBYNOSXQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

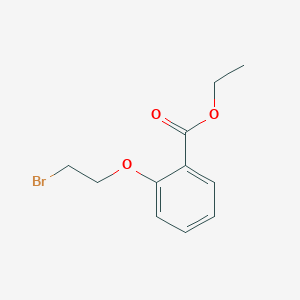

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

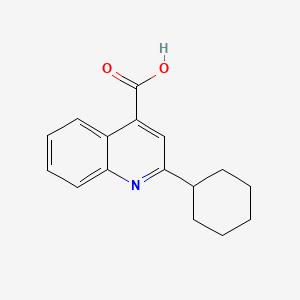

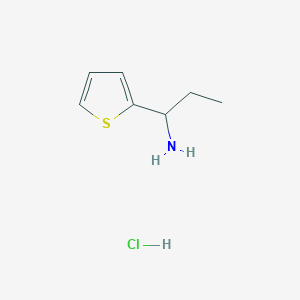

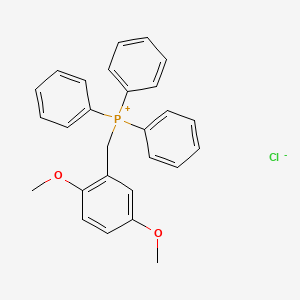

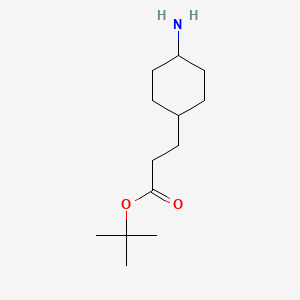

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B3109626.png)

![Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate](/img/structure/B3109665.png)